

# Fluorescent Saturation Binding Assay Protocol for PSB-12105

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## Compound of Interest

Compound Name: PSB-12105

Cat. No.: B1193546

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Target: Adenosine A2B Receptor (

AR) Method: Flow Cytometry-Based Ligand Binding Date: February 21, 2026

## Abstract & Introduction

**PSB-12105** is a potent, selective, and fluorescent antagonist for the human Adenosine receptor (

AR). Chemically, it consists of a xanthine core (the pharmacophore for

antagonism) conjugated to a BODIPY fluorophore. Unlike traditional radioligand binding assays using tritium (

H) or iodine (

I), **PSB-12105** enables non-radioactive, high-throughput characterization of receptor affinity and expression levels using flow cytometry.

This protocol details a Saturation Binding Assay designed to determine the equilibrium dissociation constant (

) of **PSB-12105** and the maximum receptor density (

) on the cell surface. The method relies on quantifying Mean Fluorescence Intensity (MFI) of cells incubated with increasing concentrations of **PSB-12105** in the presence or absence of a high-affinity competitor (PSB-603).

## Key Pharmacological Parameters

| Parameter            | Value / Description                         | Source          |
|----------------------|---|-----------------|
| Ligand Type          | Fluorescent Antagonist<br>(BODIPY-Xanthine) |                 |
| Target Receptor      | Human Adenosine<br>(<br>AR)                 |                 |
| Excitation/Emission  | ~503 nm / ~512 nm (FITC/GFP<br>channel)     | Standard BODIPY |
| Estimate             | ~5–20 nM (Cell-dependent)                   |                 |
| Non-Specific Blocker | PSB-603 (<br>= 0.553 nM)                    |                 |

## Materials & Equipment

### Reagents

- Tracer Ligand: **PSB-12105** (Store stock at -20°C in DMSO, protected from light).
- Competitor (Cold Ligand): PSB-603 (Highly selective antagonist).[1] Alternative: MRS-1754.
- Assay Buffer (FACS Buffer):
  - PBS (Phosphate Buffered Saline), pH 7.4

- 0.5% BSA (Bovine Serum Albumin) – Critical for preventing BODIPY adsorption to plastics.
- 2 mM EDTA – Prevents cell clumping.
- 0.02% Sodium Azide (Optional) – Prevents receptor internalization at RT.
- Cell Line: CHO or HEK293 cells stably expressing AR.
  - Control: Parental CHO/HEK cells (null vector) to verify specificity.

## Equipment

- Flow Cytometer: Capable of 488 nm excitation and 530/30 nm detection (e.g., BD FACSCanto, Beckman CytoFLEX).
- Centrifuge: Swing-bucket rotor for 96-well plates or microfuge tubes.
- Plates: 96-well V-bottom plates (minimizes cell loss during washing).

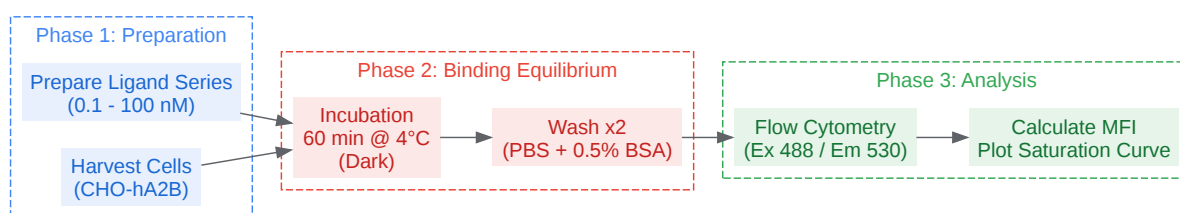
## Experimental Design Principles

The saturation isotherm is generated by incubating cells with a range of **PSB-12105** concentrations.

- Total Binding ( ): Cells + **PSB-12105** (Variable Concentration).
- Non-Specific Binding ( ): Cells + **PSB-12105** (Variable) + Excess PSB-603 (Fixed, e.g., 1 M).
- Specific Binding ( ): Calculated as

Why Flow Cytometry? Unlike plate-reader assays, flow cytometry allows "gating" on the viable, singlet cell population, eliminating noise from cell debris and dead cells which often trap hydrophobic fluorescent probes non-specifically.

## Workflow Visualization



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Figure 1: Workflow for Flow Cytometric Saturation Binding Assay.

## Step-by-Step Protocol

### Step 1: Cell Preparation

- Harvest CHO-

cells using an enzyme-free dissociation buffer (e.g., PBS + 5mM EDTA) to preserve receptor integrity. Avoid Trypsin if possible, as it may cleave extracellular loops.

- Wash cells once with FACS Buffer (PBS + 0.5% BSA).

- Resuspend cells at a density of

cells/mL in FACS Buffer.

- Aliquot 100

L (

cells) per well into a 96-well V-bottom plate.

## Step 2: Ligand Preparation

Prepare a 10x concentration series of **PSB-12105** in FACS Buffer.

- Concentration Range: 0, 1, 3, 10, 30, 100, 300 nM.
- Note: **PSB-12105** is hydrophobic. Ensure intermediate dilutions are mixed well. Keep on ice and protected from light.

Prepare a 10x stock of the Competitor (**PSB-603**).

- Final Assay Concentration: 1

M (1000 nM).

- Stock Prep: If final is 1

M, prepare 10

M in FACS Buffer.

## Step 3: Incubation

- Non-Specific Binding Wells: Add 10

L of 10

M **PSB-603** to designated wells.

- Total Binding Wells: Add 10

L of FACS Buffer (vehicle) to designated wells.

- Tracer Addition: Add 10

L of the respective **PSB-12105** dilution to both Total and Non-Specific wells.

- Final Volume: Adjust if necessary, but typically 100

L cells + 10

L blocker + 10

L tracer = 120

L.

- Incubate: 60 minutes at 4°C in the dark.
  - Scientific Rationale: Incubation at 4°C prevents receptor internalization (endocytosis). Since **PSB-12105** is a fluorescent probe, internalization would trap the signal inside the cell, making it impossible to wash away "unbound" ligand, thus artificially inflating affinity calculations.

## Step 4: Washing & Separation[4]

- Centrifuge plate at 400 x g for 5 minutes at 4°C.
- Flick the plate to discard supernatant (or aspirate carefully).
- Resuspend pellet in 200  
L ice-cold FACS Buffer.
- Repeat centrifugation and wash step one more time (Total 2 washes).
  - Caution: Do not over-wash. The "off-rate" (  
  
) of fluorescent ligands can be fast. Two rapid washes are usually sufficient to remove free probe without stripping bound probe.
- Resuspend final pellet in 200  
L FACS Buffer.

## Step 5: Detection

- Acquire data on a Flow Cytometer.[2][3]

- Settings:
  - FSC/SSC: Set linear scale. Gate on the main cell population (exclude debris).
  - Fluorescence: Logarithmic scale. Channel: FITC/GFP (Ex 488nm / Em 530/30).
- Collect at least 10,000 events per well.

## Data Analysis

### Gating Strategy

- FSC vs SSC: Draw a gate around the main cell population ("Cells").
- FSC-H vs FSC-A: Gate on singlets to remove doublets ("Singlets").
- Histogram (FITC): Calculate the Geometric Mean Fluorescence Intensity (MFI) for the "Singlets" population in each well.

### Calculation

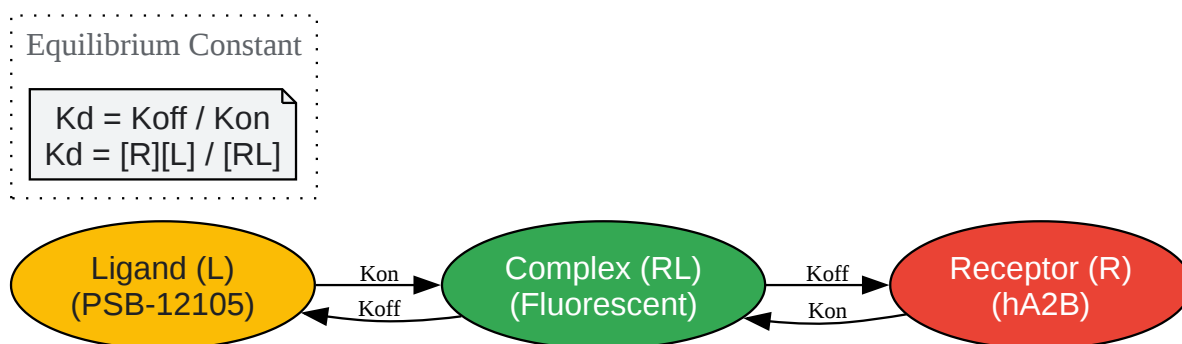
- Export MFI values for all Total Binding ( ) and Non-Specific Binding ( ) samples.
- Calculate Specific Binding ( ):

Note: Perform this subtraction for each concentration point.[\[4\]](#)

- Plot Specific Binding (Y-axis) vs. Free Ligand Concentration (X-axis).
  - Approximation: In flow cytometry, we often assume [Free Ligand] [Added Ligand] because the reaction volume is large relative to the number of receptors (Zone A conditions).

- Fit data to the One-Site Specific Binding equation using non-linear regression (e.g., GraphPad Prism):
  - : Specific Binding (MFI)
  - : Concentration of **PSB-12105** (nM)
  - : Maximum binding capacity (in MFI units)
  - : Equilibrium dissociation constant (nM)

## Receptor-Ligand Equilibrium Model



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Figure 2: Kinetic equilibrium governing the saturation binding analysis.

## Troubleshooting & Optimization

| Issue                        | Possible Cause                    | Solution   |
|------------------------------|-----------------------------------|--|
| High Non-Specific Binding    | Hydrophobic nature of BODIPY dye. | Increase BSA to 1% in buffer.<br>Ensure washes are ice-cold and rapid.               |
| Low Signal                   | Receptor expression is too low.   | Use a high-expressing clone.<br>Verify expression with an antibody (e.g., anti-A2B). |
| No Saturation (Linear Curve) | Concentration range too low.      | Extend concentration range to 10x estimated<br>(e.g., up to 300-500 nM).             |
| Cell Clumping                | Calcium/Magnesium in buffer.      | Use<br>-free PBS with 2-5 mM EDTA.   |

## References

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## Sources

- [1. Preliminary Evidence of the Potent and Selective Adenosine A2B Receptor Antagonist PSB-603 in Reducing Obesity and Some of Its Associated Metabolic Disorders in Mice \[mdpi.com\]](#)
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- [4. giffordbioscience.com \[giffordbioscience.com\]](#)
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